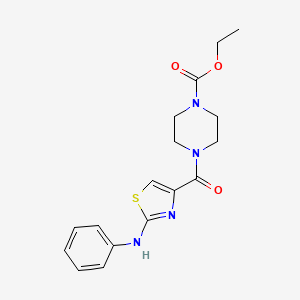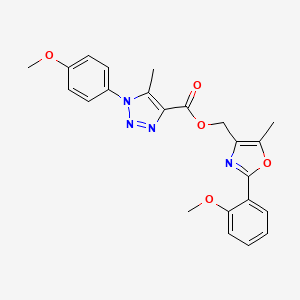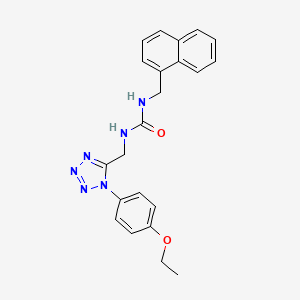
1-Chloro-2-iodo-4-trifluoromethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-iodo-4-trifluoromethoxybenzene (1CI4TFMB) is an important organic compound used in a variety of scientific research applications. It is a trifluoromethylated aromatic compound containing both a halogen and an oxygen atom, and is a key component in the development of new materials, pharmaceuticals, and synthesis methods.
Applications De Recherche Scientifique
Structural Determinants in Halogenated Compounds
1-Chloro-2-iodo-4-trifluoromethoxybenzene plays a role in the study of structural determinants in halogenated compounds. In a study by Pigge, Vangala, and Swenson (2006), it was found that halogen bonding plays a crucial role in the structures of halotriaroylbenzenes, which could extend to understanding the structural behaviors of similar compounds like 1-Chloro-2-iodo-4-trifluoromethoxybenzene (Pigge, Vangala, & Swenson, 2006).
Electrophilic Aromatic Substitution Reactions
This compound is significant in electrophilic aromatic substitution reactions. Research by Sipyagin et al. (2004) on derivatives of 1-chloro-2-nitrobenzene suggests that introducing fluorine-containing substituents enhances the activation of the halogen substituent towards nucleophilic attack, which could be applicable to 1-Chloro-2-iodo-4-trifluoromethoxybenzene (Sipyagin et al., 2004).
Electrochemical Properties and Environmental Impact
The compound's structural analog, 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, has been researched for its electrochemical properties, which can provide insights into the reactivity and environmental impact of 1-Chloro-2-iodo-4-trifluoromethoxybenzene. Peverly et al. (2014) explored the electrochemical reduction of this compound, which has implications for understanding the environmental degradation and behavior of related compounds (Peverly et al., 2014).
Synthesis and Characterization of Derivatives
Research efforts include the synthesis and characterization of derivatives of halogenated benzene compounds, which can be related to 1-Chloro-2-iodo-4-trifluoromethoxybenzene. For example, Rose-Munch et al. (2000) investigated the synthesis of mescaline via a complex involving a trimethoxybenzene derivative, showing the potential synthetic routes involving similar trifluoromethoxybenzene compounds (Rose-Munch et al., 2000).
Propriétés
IUPAC Name |
1-chloro-2-iodo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJFXGGNDZJXOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodo-4-trifluoromethoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)
![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)

![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)

